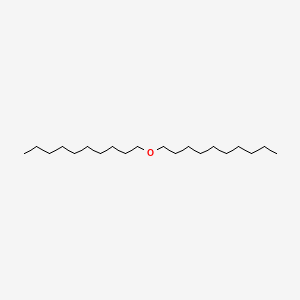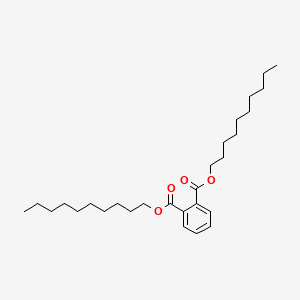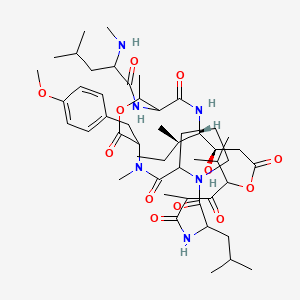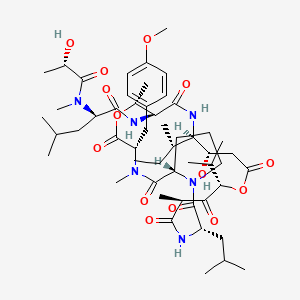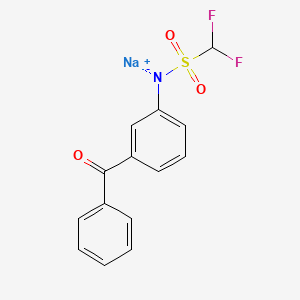
Diflumidone sodium
描述
双氟米酮钠是一种非甾体类抗炎药,以其减少炎症和疼痛的能力而闻名。 它的化学式为C14H11F2NNaO3S,分子量为334.29 g/mol 。该化合物主要由于其抗炎特性而在科学研究中使用。
准备方法
双氟米酮钠的合成涉及多个步骤,通常从制备核心结构开始,然后引入官能团。合成路线通常包括:
步骤 1: 通过一系列缩合反应形成核心结构。
步骤 2: 通过卤化反应引入氟原子。
步骤 3: 用氢氧化钠中和转化为钠盐形式。
工业生产方法可能涉及优化这些步骤以提高产量和纯度。反应条件如温度、溶剂和催化剂得到严格控制,以确保获得所需产品。
化学反应分析
双氟米酮钠会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将其转化为相应的胺衍生物。
取代: 化合物中的卤素原子可以使用适当的试剂被其他官能团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
双氟米酮钠在科学研究中具有广泛的应用:
化学: 用作研究反应机理和途径的模型化合物。
生物学: 研究其对细胞过程和炎症的影响。
医学: 探索其在治疗炎症性疾病中的潜在治疗用途。
工业: 用于开发新的抗炎药物和制剂。
5. 作用机理
双氟米酮钠的作用机制涉及抑制环氧合酶 (COX-1 和 COX-2),环氧合酶负责前列腺素的产生。前列腺素在炎症和疼痛中起着关键作用。 通过抑制这些酶,双氟米酮钠减少了前列腺素的产生,从而减轻炎症和疼痛 .
作用机制
The mechanism of action of diflumidone sodium involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
相似化合物的比较
双氟米酮钠与其他非甾体类抗炎药 (NSAID) 如双氯芬酸和吲哚美辛相似。它在特定的化学结构和氟原子的存在方面是独一无二的,这可能有助于其独特的药理特性。类似的化合物包括:
双氯芬酸: 另一种具有类似作用机制但化学结构不同的 NSAID。
吲哚美辛: 用于治疗严重炎症性疾病的强效 NSAID。
布洛芬: 一种广泛使用的 NSAID,其化学结构不同,但具有类似的治疗效果。
属性
IUPAC Name |
sodium;(3-benzoylphenyl)-(difluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2NO3S.Na/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h1-9,14H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBVDWXAWJQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N-]S(=O)(=O)C(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22736-85-2 (Parent) | |
| Record name | Diflumidone sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22737-01-5 | |
| Record name | Diflumidone sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIFLUMIDONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLB7019Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


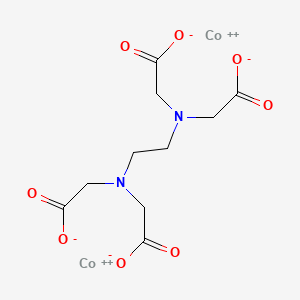

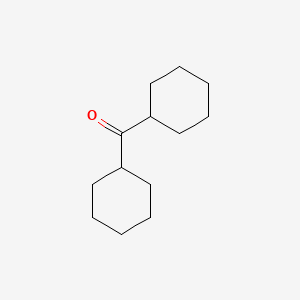
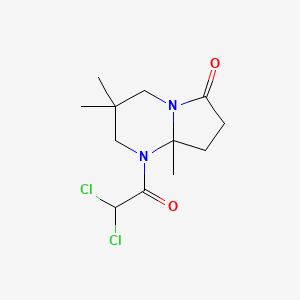
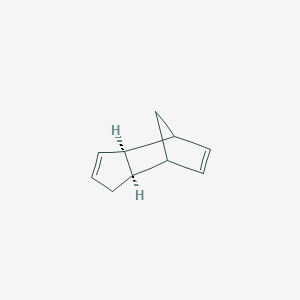
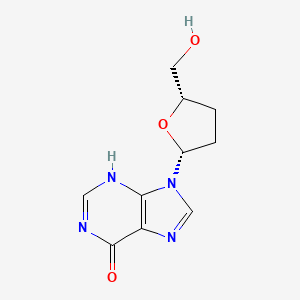
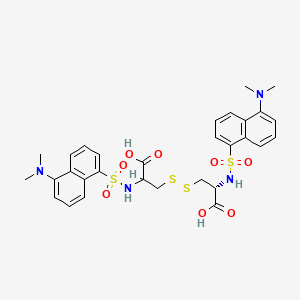
![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
